molecular formula C22H18BrNO2 B5018902 [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate

[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate

Cat. No.: B5018902
M. Wt: 408.3 g/mol
InChI Key: DQNSEIJPBAKGRX-UHFFFAOYSA-N
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Description

[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate is a complex organic compound characterized by the presence of a bromophenyl group, a methylbutynyl group, and a naphthalenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in ethanol. This reaction forms an intermediate chalcone, which is then further reacted to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the naphthalenylcarbamate group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO2/c1-22(2,15-14-16-10-12-18(23)13-11-16)26-21(25)24-20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNSEIJPBAKGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)Br)OC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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